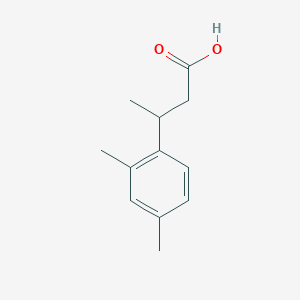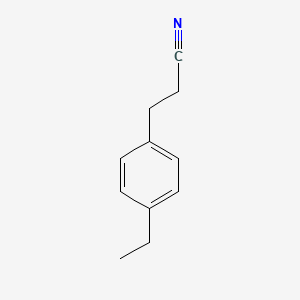
3-(4-Ethylphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further substituted with a 4-ethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
3-(4-Ethylphenyl)propanenitrile can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to a nucleophilic substitution reaction with sodium cyanide (NaCN) to introduce the nitrile group.
Grignard Reaction: Another method involves the reaction of 4-ethylbenzyl bromide with magnesium in dry ether to form the corresponding Grignard reagent. This reagent is then reacted with acrylonitrile to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(4-Ethylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding carboxylic acid.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to form imine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)propanoic acid.
Reduction: 3-(4-Ethylphenyl)propanamine.
Substitution: Various imine derivatives depending on the nucleophile used.
科学研究应用
3-(4-Ethylphenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
作用机制
The mechanism of action of 3-(4-ethylphenyl)propanenitrile involves its interaction with various molecular targets and pathways:
Nitrile Group Reactivity: The nitrile group can undergo hydrolysis to form carboxylic acids or reduction to form amines, which can then interact with biological targets.
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
3-(4-Ethylphenyl)propanenitrile can be compared with other similar compounds such as:
3-(4-Methylphenyl)propanenitrile: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Chlorophenyl)propanenitrile: Contains a chlorine atom instead of an ethyl group.
3-(4-Nitrophenyl)propanenitrile: Contains a nitro group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs.
属性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
3-(4-ethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4H2,1H3 |
InChI 键 |
ZMRLGPDUXYKFNW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
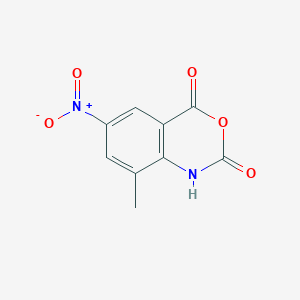
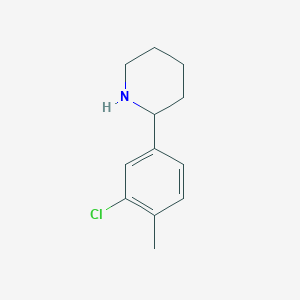
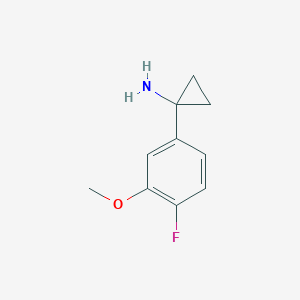

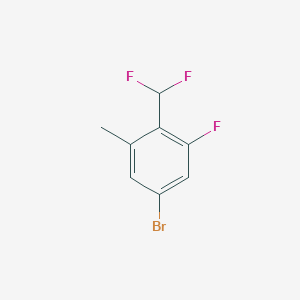
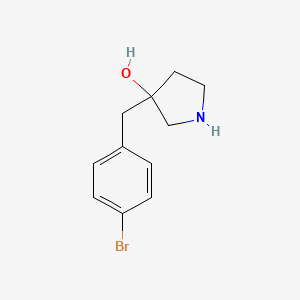
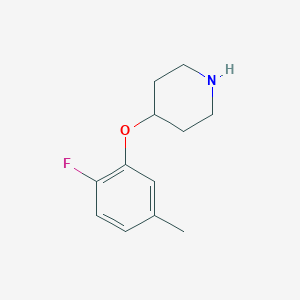
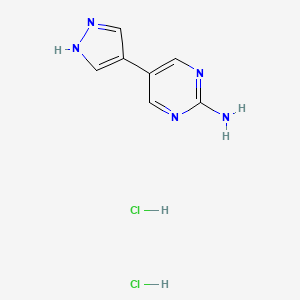
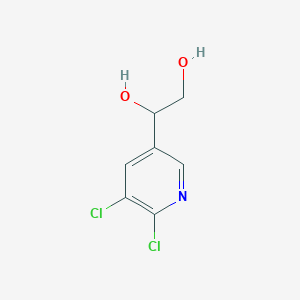
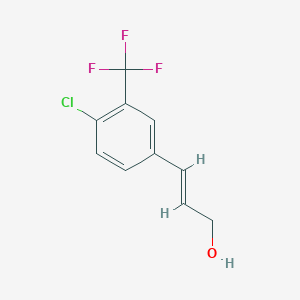
![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)

